Sulfisoxazole Acetyl

Description

This compound is an ester of sulfisoxazole, a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial activity. This compound competes with PABA for the bacterial enzyme, dihydropteroate synthase, preventing the incorporation of PABA into dihydrofolic acid, which is the precursor of folic acid. This process causes an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, resulting in cell growth arrest and cell death. It is often combined with erythromycin to treat acute otitis media caused by the bacteria, haemophilus influenzae.

This compound is an ester of sulfisoxazole, a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial property. This compound competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1953.

See also: Sulfisoxazole (has active moiety); Erythromycin ethylsuccinate; this compound (component of); Erythromycin estolate; this compound (component of).

Structure

3D Structure

Properties

IUPAC Name |

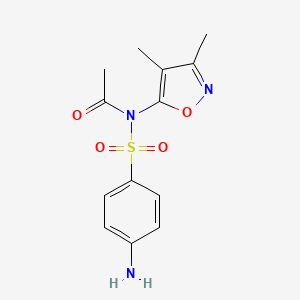

N-(4-aminophenyl)sulfonyl-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-8-9(2)15-20-13(8)16(10(3)17)21(18,19)12-6-4-11(14)5-7-12/h4-7H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNWFXVFBDDWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023620 | |

| Record name | Sulfisoxazole acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-74-0 | |

| Record name | Sulfisoxazole acetyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfisoxazole acetyl [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl sulfisoxazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14033 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfisoxazole acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-3,4-dimethylisoxazol-5-yl-N-sulphanilylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFISOXAZOLE ACETYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBT5QH3KED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Sulfisoxazole Acetyl in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfisoxazole Acetyl, a prodrug of the sulfonamide antibiotic sulfisoxazole, exerts its bacteriostatic effect by competitively inhibiting a critical enzyme in the bacterial folic acid synthesis pathway. This guide provides a detailed examination of the molecular mechanism of action, supported by quantitative data, experimental protocols, and visual representations of the key pathways and processes. By understanding the intricacies of its function, researchers can better leverage this well-established antibiotic and develop novel strategies to combat bacterial resistance.

Introduction: From Prodrug to Active Inhibitor

This compound is administered as a tasteless ester prodrug to improve its palatability. In the gastrointestinal tract, it is hydrolyzed by esterases to its active form, sulfisoxazole.[1][2] Sulfisoxazole is a structural analog of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[1][3][4] This structural mimicry is the foundation of its antibacterial activity.

The Folic Acid Synthesis Pathway: A Key Bacterial Target

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[5][6] This metabolic pathway is essential for the production of tetrahydrofolic acid (THF), a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids (e.g., methionine and glycine).[7][8] Consequently, the enzymes in this pathway are excellent targets for selective antibacterial agents.

The key steps in the bacterial folic acid synthesis pathway are:

-

Dihydropteroate Diphosphate (DHPP) and para-Aminobenzoic Acid (PABA) are condensed by Dihydropteroate Synthase (DHPS) to form 7,8-dihydropteroate.

-

7,8-Dihydropteroate is then glutamylated to form dihydrofolic acid (DHF).

-

Dihydrofolate Reductase (DHFR) reduces DHF to tetrahydrofolic acid (THF).

Molecular Mechanism of Action: Competitive Inhibition of DHPS

The primary mechanism of action of sulfisoxazole is the competitive inhibition of dihydropteroate synthase (DHPS).[1][3][4][8][9] Due to its structural similarity to PABA, sulfisoxazole binds to the PABA-binding site on the DHPS enzyme.[10][11] This competitive binding prevents PABA from accessing the active site, thereby blocking the synthesis of 7,8-dihydropteroate.[1][3][4]

The inhibition of DHPS leads to a depletion of the dihydrofolic acid pool and, subsequently, a lack of tetrahydrofolic acid.[12] This cessation of THF-dependent one-carbon transfer reactions halts the synthesis of essential building blocks for DNA, RNA, and proteins, ultimately leading to the cessation of bacterial growth and replication, a bacteriostatic effect.[1][3][6]

Figure 1: Signaling pathway of Sulfisoxazole's inhibition of bacterial folic acid synthesis.

Quantitative Data

The efficacy of sulfisoxazole can be quantified through various parameters, including its inhibition constant (Ki) against DHPS and its minimum inhibitory concentration (MIC) against different bacterial species.

Table 1: Dihydropteroate Synthase (DHPS) Inhibition

| Compound | Organism | DHPS Variant | Ki (µM) |

| Sulfathiazole | Plasmodium falciparum | D10-C | 0.22 ± 0.02 |

| Sulfadoxine | Plasmodium falciparum | D10-C | 0.14 ± 0.01 |

| Dapsone | Plasmodium falciparum | D10-C | 0.05 ± 0.01 |

Table 2: Minimum Inhibitory Concentration (MIC) of Sulfonamides

| Organism | Antibiotic | MIC Range (µg/mL) |

| Escherichia coli | Trimethoprim/Sulfa | ≤2 (Susceptible) |

| Staphylococcus aureus | Trimethoprim/Sulfa | ≤2 (Susceptible) |

| Haemophilus influenzae | Co-trimoxazole | 0.03 - >32 |

Note: MIC values can vary significantly between different strains of the same species. The data presented for E. coli and S. aureus represents the susceptibility breakpoint. The data for H. influenzae shows a broad range, indicating the presence of both susceptible and resistant strains.[11][13]

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a coupled spectrophotometric assay to determine the inhibitory activity of compounds against DHPS.

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) in the presence of NADPH. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified DHPS enzyme

-

Purified DHFR enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

p-Aminobenzoic acid (PABA)

-

NADPH

-

Sulfisoxazole (or other inhibitors)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 10 mM DTT)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, DHFR, NADPH, and PABA in a 96-well plate.

-

Add the test inhibitor (e.g., sulfisoxazole) at various concentrations to the wells. Include a control with no inhibitor.

-

Initiate the reaction by adding DHPS and DHPP.

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Figure 2: Workflow for a Dihydropteroate Synthase (DHPS) inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of the MIC of sulfisoxazole against a bacterial strain.

Principle: The lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation is the MIC.

Materials:

-

Bacterial isolate

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sulfisoxazole stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare serial two-fold dilutions of sulfisoxazole in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well containing the antibiotic dilutions with the bacterial suspension. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of sulfisoxazole that shows no visible growth.

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Conclusion

This compound remains a relevant antibacterial agent due to its well-defined mechanism of action targeting a crucial and bacteria-specific metabolic pathway. Its ability to act as a competitive inhibitor of dihydropteroate synthase effectively halts bacterial growth by depleting the essential cofactor tetrahydrofolic acid. A thorough understanding of its molecular interactions, supported by quantitative analysis and standardized experimental procedures, is paramount for its continued effective use and for the development of next-generation antifolate drugs that can overcome emerging resistance mechanisms. This guide provides the foundational knowledge for researchers and drug development professionals to delve deeper into the utility of this important class of antibiotics.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]

- 5. Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. New acrylamide-sulfisoxazole conjugates as dihydropteroate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. phfscience.nz [phfscience.nz]

- 12. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. idexx.com [idexx.com]

In-Depth Technical Guide: Conversion of Sulfisoxazole Acetyl to Sulfisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conversion of the prodrug sulfisoxazole acetyl to its pharmacologically active form, sulfisoxazole. The guide details the underlying mechanisms, quantitative data on conversion kinetics, and detailed experimental protocols for analysis.

Introduction

Sulfisoxazole is a sulfonamide antibiotic that competitively inhibits the bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid. By blocking this pathway, sulfisoxazole prevents bacterial growth and replication.[1][2] this compound is a prodrug of sulfisoxazole, designed to improve its palatability and formulation characteristics. In vivo, the acetyl group is cleaved, releasing the active sulfisoxazole. This conversion is primarily mediated by esterase enzymes present in the gastrointestinal tract. Understanding the kinetics and mechanisms of this conversion is crucial for optimizing drug delivery and ensuring therapeutic efficacy.

In Vivo and In Vitro Conversion

The conversion of this compound to sulfisoxazole is a critical step in its bioactivation. This process occurs both in the body (in vivo) and can be replicated in laboratory settings (in vitro) for study.

In Vivo Conversion

Following oral administration, this compound is hydrolyzed in the gastrointestinal tract by digestive enzymes, releasing sulfisoxazole which is then absorbed into the bloodstream. This enzymatic conversion is the rate-limiting step for the bioavailability of the active drug.

In Vitro Conversion

The enzymatic hydrolysis of this compound can be studied in vitro using various enzyme preparations, with porcine liver esterase (PLE) being a commonly used model enzyme due to its broad substrate specificity and commercial availability.[3] Such studies allow for the detailed characterization of the conversion process under controlled conditions.

Quantitative Data on Prodrug Conversion

While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively published, the principles of Michaelis-Menten kinetics are applicable.[4] The key parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), describe the enzyme-substrate interaction and the maximum rate of conversion.

Table 1: Hypothetical Kinetic Parameters for this compound Hydrolysis

| Parameter | Value | Description |

| Km | 6.73 mmol/L | Substrate concentration at which the reaction rate is half of Vmax.[5] |

| Vmax | 18.9 x 10⁻³ mmol/L/min | The maximum rate of reaction when the enzyme is saturated with the substrate.[5] |

Note: The values presented are based on a study of a different substrate with an ester hydrolase and are for illustrative purposes.[5] Actual values for this compound would need to be determined experimentally.

Table 2: Pharmacokinetic Parameters of Sulfisoxazole in Rats

| Parameter | Value |

| Linear Concentration Range | 25-150 µg/ml |

| Mean Recovery | 99.3% to 102% |

| Retention Time | 4.9 min |

Source: World Journal of Pharmacy and Pharmaceutical Sciences[6]

Experimental Protocols

In Vitro Hydrolysis of this compound using Porcine Liver Esterase (PLE)

This protocol describes the procedure for the enzymatic hydrolysis of this compound to sulfisoxazole using PLE.

Materials:

-

This compound

-

Sulfisoxazole (as a standard)

-

Porcine Liver Esterase (PLE)

-

Phosphate Buffer (pH 7.4)

-

Acetonitrile

-

Water (HPLC grade)

-

Formic Acid

-

Microcentrifuge tubes

-

Incubator/Water bath

-

HPLC system with UV detector

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute with phosphate buffer (pH 7.4) to the desired starting concentration.

-

Prepare a stock solution of PLE in cold phosphate buffer (pH 7.4).

-

Prepare a series of sulfisoxazole standards of known concentrations in the mobile phase for the calibration curve.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the this compound solution with the PLE solution. The final concentrations of the substrate and enzyme should be optimized based on preliminary experiments.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately add an equal volume of cold acetonitrile to the aliquot to stop the enzymatic reaction.

-

Vortex the mixture and centrifuge to precipitate the enzyme.

-

-

Sample Preparation for HPLC:

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Analyze the samples using the HPLC method described in section 4.2.

-

Quantify the concentrations of this compound and sulfisoxazole by comparing their peak areas to the calibration curves of the respective standards.

-

HPLC Method for Quantification of this compound and Sulfisoxazole

This method is suitable for the simultaneous quantification of the prodrug and the active drug in the in vitro reaction mixture.

Chromatographic Conditions:

-

Column: Reverse phase C18 column (e.g., 250mm x 4.6mm, 5µm)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 260 nm

-

Column Temperature: 30°C

Gradient Program:

| Time (min) | %A | %B |

| 0 | 90 | 10 |

| 15 | 10 | 90 |

| 20 | 10 | 90 |

| 21 | 90 | 10 |

| 25 | 90 | 10 |

Note: This is a general method and may require optimization for specific instruments and columns.

Visualizations

The following diagrams illustrate the key processes involved in the conversion of this compound and its mechanism of action.

Caption: In vivo conversion of this compound to sulfisoxazole.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Application of modified Michaelis – Menten equations for determination of enzyme inducing and inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. wjpps.com [wjpps.com]

A Comprehensive Technical Guide to the Pharmacokinetics of Sulfisoxazole Acetyl in Animal Models

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole is a short-acting sulfonamide antibiotic effective against a wide range of gram-negative and gram-positive bacteria.[1][2] Its mechanism of action involves the competitive inhibition of dihydropteroate synthetase, a crucial enzyme in the bacterial synthesis of folic acid.[2][3] Sulfisoxazole acetyl, the N1-acetylated prodrug of sulfisoxazole, is often utilized in pharmaceutical formulations. Upon administration, it is hydrolyzed to sulfisoxazole, the active moiety.[1][4] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound in various preclinical animal models is critical for drug development, enabling the prediction of its behavior in humans and the establishment of safe and effective dosing regimens.

This technical guide provides an in-depth overview of the pharmacokinetics of this compound and its active metabolite, sulfisoxazole, in key animal models, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate complex processes.

Pharmacokinetic Profile: ADME

The disposition of this compound is characterized by its conversion to the active sulfisoxazole and subsequent metabolism and elimination, which varies significantly across species.

Sulfisoxazole and its acetylated form are generally well-absorbed after oral administration.[2] In rats, a study comparing oral administration of N(1)-acetyl sulfisoxazole (N1AS) and sulfisoxazole found that the relative bioavailability of N1AS was approximately double that of sulfisoxazole, suggesting that a lower dose of the prodrug could achieve the same systemic exposure to the active compound.[5]

Following absorption and conversion, sulfisoxazole distributes widely throughout body tissues and fluids, including pleural, peritoneal, synovial, and ocular fluids.[2] The volume of distribution and protein binding are key parameters that differ between species. In a comparative study, the steady-state volumes of distribution for sulfisoxazole were 17.2 L in dogs and 30.3 L in swine.[6] Protein binding for sulfisoxazole ranged from 30% to 50% in dogs and 40% to 60% in swine.[6]

The primary metabolic pathway for this compound is its biotransformation to sulfisoxazole.[3][5] Sulfisoxazole itself is further metabolized, primarily through N4-acetylation, to form N(4)-acetyl sulfisoxazole (N4AS).[7][8] Other potential metabolites include diacetyl sulfisoxazole (DAS).[3][5] In the plasma of mice and rats, N(1)-acetyl sulfisoxazole and diacetyl sulfisoxazole are rapidly converted to sulfisoxazole and N4AS, respectively.[5][7]

Species differences in metabolism are pronounced. Dogs, for instance, are deficient in the N-acetyltransferase enzymes responsible for this key detoxification pathway, which can put them at a higher risk for sulfonamide hypersensitivity.[9][10] In contrast, studies in mice show that the systemic exposure to the N4AS metabolite is significantly greater than that of the parent sulfisoxazole, a pattern that differs from rats and humans.[7] The liver is the primary site of metabolism, although acetylation can also occur in other tissues.[11]

Metabolic pathway of this compound.

Sulfisoxazole and its metabolites are primarily eliminated through the kidneys via urinary excretion.[9] A study comparing dogs and swine showed that after an intravenous dose, 42.2% was excreted by dogs and 30.7% by swine.[6] Following an oral dose, these values were 29.4% and 18.3%, respectively.[6] The elimination half-life of sulfisoxazole varies considerably among species, with mean values of 33.74 hours in dogs and 46.39 hours in swine.[6]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of sulfisoxazole in different animal models based on available literature.

Table 1: Pharmacokinetic Parameters of Sulfisoxazole Following Intravenous (IV) and Oral (PO) Administration in Dogs and Swine

| Parameter | Dog | Swine |

|---|---|---|

| Distribution Half-life (t½α) (hr) | 4.08 | 1.30 |

| Elimination Half-life (t½β) (hr) | 33.74 | 46.39 |

| Volume of Central Compartment (Vc) (L) | 10.6 | 10.5 |

| Steady-State Volume of Distribution (Vdss) (L) | 17.2 | 30.3 |

| Bioavailability (F) (%) | 69.8 | 100.0 |

| Urinary Excretion (% of IV Dose) | 42.2 | 30.7 |

| Urinary Excretion (% of PO Dose) | 29.4 | 18.3 |

| Protein Binding (%) | 30 - 50 | 40 - 60 |

Data sourced from a comparative study on dogs and swine.[6]

Table 2: Pharmacokinetic Observations in Rodent Models

| Species | Model | Key Findings |

|---|---|---|

| Mouse | N/A | - Pharmacokinetics may be saturable at doses >700 mg/kg.[7]- Systemic exposure to the N4-acetylated metabolite (N4AS) is significantly greater than to sulfisoxazole.[7] |

| Rat | Sprague-Dawley | - N(1)-acetyl sulfisoxazole is rapidly converted to sulfisoxazole in plasma.[5]- Relative bioavailability of N(1)-acetyl sulfisoxazole is ~2-fold higher than sulfisoxazole.[5] |

| Rat | Mature vs. Senescent | - Urinary excretion of this compound was slower in senescent animals.[12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies.

-

Objective: To compare the pharmacokinetic profile of sulfisoxazole after IV and oral administration in dogs and swine.[6]

-

Animal Models: Beagle dogs and domestic swine.

-

Drug Administration:

-

Intravenous: A single dose administered over a 72-hour period.

-

Oral: A single dose administered over a 96-hour period.

-

-

Sample Collection: Blood samples were collected at predetermined time points.

-

Analytical Method: Specific analytical methods for quantifying sulfisoxazole in plasma were employed (details not specified in the abstract).

-

Pharmacokinetic Analysis: Data was analyzed using a two-compartment model system to determine parameters such as half-life, volume of distribution, and bioavailability.[6]

-

Objective: To develop a method for simultaneous determination of sulfisoxazole and its N-acetylated metabolites and to examine its pharmacokinetics in mice.[7]

-

Animal Models: Mice.

-

Drug Administration: Oral administration of sulfisoxazole.

-

Sample Collection: Plasma samples were collected over time.

-

Analytical Method: A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method was developed for the simultaneous quantification of sulfisoxazole (SFX), N(1)-acetyl SFX (N1AS), N(4)-acetyl SFX (N4AS), and diacetyl SFX (DAS).[7]

-

Key Findings: The study noted the rapid conversion of N1AS and DAS in mouse plasma and characterized the time courses of plasma SFX and N4AS concentrations.[7]

-

Objective: To determine the relative bioavailability of N(1)-acetyl sulfisoxazole compared to sulfisoxazole in rats.[5]

-

Animal Models: Five Sprague-Dawley rats.

-

Drug Administration: Single oral administration of N(1)-acetyl sulfisoxazole and sulfisoxazole.

-

Sample Collection: Plasma samples were collected.

-

Analytical Method: A liquid chromatographic method with ultraviolet (UV) detection was used. Sulfisoxazole and N4AS were monitored in the plasma due to the rapid in-vitro conversion of the other acetylated forms.[5]

-

Pharmacokinetic Analysis: Bioavailability was calculated by comparing the area under the plasma concentration-time curve (AUC) for the two administered forms.

Typical workflow for an animal pharmacokinetic study.

Conclusion

The pharmacokinetics of this compound are complex, with significant interspecies variability in absorption, distribution, metabolism, and excretion. The prodrug is efficiently converted to its active form, sulfisoxazole, but the subsequent metabolic handling, particularly N-acetylation, differs markedly across common laboratory animal models. Dogs exhibit a deficiency in this pathway, while mice show extensive formation of the N4-acetyl metabolite.[7][10] These differences underscore the importance of selecting appropriate animal models in preclinical studies and carefully interpreting the data when extrapolating to human populations. The provided data and protocols serve as a foundational guide for researchers designing and evaluating studies involving this compound, ultimately contributing to a more robust understanding of its therapeutic potential and safety profile.

References

- 1. Sulfisoxazole | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Studies of the absorption, distribution, and excretion of acetyl sulfisoxazole, an insoluble sulfonamide appearing in sulfisoxazole in the blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of N(1)-acetyl sulfisoxazole and its metabolites, and relative bioavailability compare to sulfisoxazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of sulfisoxazole compared in humans and two monogastric animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative determination of sulfisoxazole and its three N-acetylated metabolites using HPLC-MS/MS, and the saturable pharmacokinetics of sulfisoxazole in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of sulfisoxazole in renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 10. Evaluation of Polymorphisms in the Sulfonamide Detoxification Genes CYB5A and CYB5R3 in Dogs with Sulfonamide Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fao.org [fao.org]

- 12. Quantitative determination of sulfisoxazole and its three N-acetylated metabolites using HPLC-MS/MS, and the saturable pharmacokinetics of sulfisoxazole in mice. | Semantic Scholar [semanticscholar.org]

Sulfisoxazole Acetyl: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of Sulfisoxazole Acetyl, a sulfonamide antibiotic. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant technical data.

Core Chemical and Physical Properties

This compound is the N1-acetyl derivative of sulfisoxazole.[1] This modification results in a compound that is less soluble in water and is hydrolyzed in vivo to the active drug, sulfisoxazole.[2] The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H15N3O4S | [1][3][4][5] |

| Molecular Weight | 309.34 g/mol | [1][3][4][5][6] |

| CAS Number | 80-74-0 | [1][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 192-195°C | [7] |

| Water Solubility | 0.07 mg/mL at 25°C | [7] |

Mechanism of Action: Inhibition of Folate Synthesis

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase.[1][2][3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria rely on this pathway to produce essential purines and pyrimidines for DNA synthesis. By blocking this step, this compound effectively halts bacterial growth and replication.[2][3]

The logical workflow of this compound's mechanism of action is depicted in the following diagram:

Caption: Mechanism of action of this compound.

Experimental Protocols: Assessing Antibacterial Efficacy

A standard method to evaluate the antibacterial activity of this compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Methodology:

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL.

-

Serial Dilution of this compound: A stock solution of this compound is prepared in an appropriate solvent, such as DMSO.[8] A two-fold serial dilution of the compound is then performed in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under optimal conditions (e.g., temperature, time) for the specific bacterial strain.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

-

Controls: Positive (no antibiotic) and negative (no bacteria) controls are included to ensure the validity of the experiment.

This in vitro experimental workflow provides a quantitative measure of the antibacterial potency of this compound against various bacterial species.

The logical flow for a generalized experimental protocol is illustrated below:

Caption: General experimental workflow for MIC determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C13H15N3O4S | CID 6662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. GSRS [precision.fda.gov]

- 6. Acetyl Sulfisoxazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound (200 MG) | 80-74-0 [chemicalbook.com]

- 8. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols: Preparing Sulfisoxazole Acetyl Stock Solutions for in vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfisoxazole Acetyl (N1-Acetylsulfisoxazole) is the N1-acetylated prodrug of sulfisoxazole, a sulfonamide antibiotic.[1][2] In biological systems, it is deacetylated by enzymes to its active form, sulfisoxazole.[2][3] The active form acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid.[4][5] This inhibition blocks the production of purines and pyrimidines, ultimately arresting bacterial growth.[4][5] Beyond its antibacterial properties, recent research has explored sulfisoxazole for its potential in cancer therapy, specifically its ability to inhibit the secretion of small extracellular vesicles (sEVs) and modulate the tumor microenvironment.[6][7]

Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. This document provides detailed protocols for the solubilization, storage, and preparation of this compound solutions for research use.

Physicochemical and Solubility Data

Proper stock solution preparation begins with understanding the compound's properties. Key quantitative data for this compound are summarized below.

| Property | Value | Citations |

| CAS Number | 80-74-0 | [8][9][10] |

| Molecular Formula | C₁₃H₁₅N₃O₄S | [4][8][9] |

| Molecular Weight | 309.34 g/mol | [4][8][9] |

| Appearance | White to off-white solid/crystalline powder | [3][8] |

| Solubility in DMSO | ≥ 250 mg/mL (approx. 808 mM) | [8] |

| Solubility in Ethanol | ~5.7 mg/mL | [1] |

| Solubility in Water | Practically insoluble / ~0.07 mg/mL | [1][3] |

| Powder Storage | 3 years at -20°C; 2 years at 4°C | [8] |

| Solution Storage | 6 months at -80°C; 1 month at -20°C | [8][11] |

Experimental Protocols

Materials and Equipment

-

This compound powder (CAS: 80-74-0)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free polypropylene microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Pipettes and sterile, filtered pipette tips

-

Sterile cell culture medium or aqueous buffer (e.g., PBS)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparing a High-Concentration Stock Solution (e.g., 100 mM in DMSO)

This protocol describes the preparation of a concentrated primary stock solution, which can be later diluted to final working concentrations.

NOTE: DMSO is hygroscopic; use a fresh, unopened bottle or an aliquot that has been properly stored to prevent moisture absorption, which can significantly decrease the solubility of the compound.[8][12]

-

Calculate Required Mass: Determine the mass of this compound powder needed for your desired stock concentration and volume.

-

Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Example for 1 mL of 100 mM stock: Mass (g) = 0.1 mol/L × 0.001 L × 309.34 g/mol = 0.030934 g (or 30.93 mg)

-

-

Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood or on a contained weighing station.

-

Dissolution:

-

Add the weighed powder to a sterile polypropylene tube.

-

Add the calculated volume of high-purity DMSO.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes.

-

-

Ensuring Complete Solubilization:

-

This compound may require additional energy to fully dissolve at high concentrations.[8]

-

Place the tube in an ultrasonic bath for 10-15 minutes.[11][13] If needed, gently warm the solution to 37°C to aid dissolution.[11][13]

-

Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

-

-

Aliquoting and Storage:

-

To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.[11]

-

Store the aliquots protected from light. For long-term stability (up to 6 months), store at -80°C.[8][11] For short-term use (up to 1 month), store at -20°C.[8][11][12]

-

Protocol for Preparing a Working Solution

The concentrated DMSO stock solution must be diluted into an appropriate aqueous buffer or cell culture medium for use in in vitro assays.

-

Determine Final Concentration: Decide the final concentration of this compound required for your experiment.

-

Serial Dilution: It is recommended to perform a serial dilution. Directly diluting a highly concentrated DMSO stock into an aqueous solution can cause the compound to precipitate.

-

First, perform an intermediate dilution of the stock solution in DMSO or the final aqueous medium.

-

Add the final, small volume of the DMSO-containing solution to the bulk of the cell culture medium or buffer. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

-

-

Example Dilution (for a final concentration of 100 µM):

-

Thaw one aliquot of the 100 mM stock solution at room temperature.

-

Prepare an intermediate 10 mM solution by diluting 5 µL of the 100 mM stock into 45 µL of sterile DMSO or cell culture medium.

-

Prepare the final working solution by adding 10 µL of the 10 mM intermediate solution to 990 µL of pre-warmed cell culture medium. This yields 1 mL of a 100 µM working solution with a final DMSO concentration of 0.1%.

-

-

Final Steps:

Visualizations

The following diagrams illustrate the experimental workflow for preparing stock solutions and the mechanism of action of this compound.

Caption: Experimental workflow for preparing this compound stock solutions.

Caption: Mechanism of action of this compound.

References

- 1. This compound (200 MG) | 80-74-0 [chemicalbook.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Sulfisoxazole, this compound - Antibacterial drugs - AntiinfectiveMeds.com [antiinfectivemeds.com]

- 4. Acetyl Sulfisoxazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | C13H15N3O4S | CID 6662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sulfisoxazole inhibits the secretion of small extracellular vesicles by targeting the endothelin receptor A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfisoxazole Elicits Robust Antitumour Immune Response Along with Immune Checkpoint Therapy by Inhibiting Exosomal PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scbt.com [scbt.com]

- 10. This compound [webbook.nist.gov]

- 11. glpbio.com [glpbio.com]

- 12. selleckchem.com [selleckchem.com]

- 13. This compound | CAS:80-74-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for Using Sulfisoxazole Acetyl in Bacterial Growth Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole Acetyl is the acetylated prodrug of sulfisoxazole, a sulfonamide antibiotic.[1] In vivo, the acetyl group is cleaved, releasing the active sulfisoxazole.[1] Sulfonamides are synthetic bacteriostatic agents that act as competitive antagonists of para-aminobenzoic acid (PABA), an essential component for folic acid synthesis in bacteria. By inhibiting the enzyme dihydropteroate synthetase, sulfisoxazole blocks the synthesis of dihydrofolic acid, a precursor to folic acid. This disruption of the folic acid pathway ultimately inhibits bacterial growth by interfering with the synthesis of nucleic acids and amino acids. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against various bacterial strains using common growth inhibition assays.

Mechanism of Action

Sulfisoxazole, the active form of this compound, targets the folic acid biosynthesis pathway in susceptible bacteria. This pathway is crucial for the production of nucleotides and certain amino acids, which are essential for DNA replication and cell growth.

Caption: Mechanism of action of this compound.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[2][3]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Protocol Workflow:

Caption: Workflow for the broth microdilution MIC assay.

Detailed Steps:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 10 times the highest concentration to be tested.

-

Further dilute the stock solution in the appropriate broth (e.g., MHB) to create a working solution.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Assay Plate Preparation:

-

Dispense 50 µL of sterile broth into all wells of a 96-well plate.

-

Add 50 µL of the this compound working solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying concentrations of the drug in each well.

-

The last two wells of a row should be reserved for controls:

-

Growth Control: 50 µL of broth without the antibiotic.

-

Sterility Control: 100 µL of uninoculated broth.

-

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to each well, except for the sterility control. This brings the final volume in each well to 100 µL.

-

Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[4]

Materials:

-

This compound impregnated paper disks (standard concentration, e.g., 300 µg)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35 ± 2°C)

-

Ruler or caliper

Protocol Workflow:

Caption: Workflow for the disk diffusion assay.

Detailed Steps:

-

Inoculum Preparation:

-

Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the adjusted bacterial suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of Disks:

-

Using sterile forceps, place the this compound disk onto the inoculated agar surface.

-

Gently press the disk to ensure complete contact with the agar.

-

If multiple antibiotics are being tested on the same plate, ensure they are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

-

Reading and Interpreting Results:

-

After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters (mm).

-

Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established breakpoints provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

-

Data Presentation

Quantitative data from bacterial growth inhibition assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Sulfisoxazole against Common Bacterial Strains

| Bacterial Strain | ATCC Number | MIC Range (µg/mL) | Interpretation |

| Escherichia coli | 25922 | 8 - 64 | Susceptible/Intermediate |

| Staphylococcus aureus | 25923 | 32 - 128 | Susceptible/Intermediate |

| Pseudomonas aeruginosa | 27853 | >512 | Resistant |

| Enterococcus faecalis | 29212 | >512 | Resistant |

Note: These are representative values. Actual MICs should be determined experimentally. Interpretation is based on CLSI guidelines and may vary.

Table 2: Representative Zone Diameters for Sulfisoxazole (300 µg disk) in a Disk Diffusion Assay

| Bacterial Strain | ATCC Number | Zone Diameter Range (mm) | Interpretation (S/I/R) |

| Escherichia coli | 25922 | 17 - 25 | S |

| Staphylococcus aureus | 25923 | 15 - 23 | S |

| Pseudomonas aeruginosa | 27853 | ≤ 12 | R |

| Enterococcus faecalis | 29212 | ≤ 12 | R |

Note: These are representative values. Actual zone diameters and interpretations should be based on current CLSI guidelines.

Quality Control

To ensure the accuracy and reproducibility of susceptibility testing, it is essential to include quality control (QC) strains with known susceptibility profiles in each assay run.[5][6][7]

Recommended QC Strains:

-

Escherichia coli ATCC 25922: For testing against gram-negative bacteria.

-

Staphylococcus aureus ATCC 25923: For testing against gram-positive bacteria.

-

Pseudomonas aeruginosa ATCC 27853: As a control for resistance.

-

Enterococcus faecalis ATCC 29212: Particularly for sulfonamide testing, as it can indicate issues with thymidine levels in the media.[5]

The MIC values or zone diameters obtained for these QC strains should fall within the acceptable ranges established by CLSI or other relevant regulatory bodies. Deviations from these ranges may indicate issues with the assay, such as improper inoculum preparation, compromised media, or incorrect incubation conditions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 5. gcsmc.org [gcsmc.org]

- 6. researchgate.net [researchgate.net]

- 7. microbiologyclass.net [microbiologyclass.net]

Application Note: Thin-Layer Chromatography for Sulfisoxazole Acetyl Impurity Profiling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfisoxazole Acetyl is a sulfonamide antibacterial agent. During its synthesis and storage, impurities can arise, which may affect its efficacy and safety. Therefore, the identification and control of these impurities are crucial for ensuring the quality of the drug substance. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that can be effectively employed for the impurity profiling of this compound. This application note provides a detailed protocol for the separation and identification of potential impurities in this compound using TLC.

Data Presentation

The following table summarizes the approximate Rf values of this compound and its potential manufacturing impurities using the described TLC method.[1]

| Compound | Abbreviation | Approximate Rf Value |

| N1-acetyl sulfisoxazole (this compound) | N1-AcS | 0.48 |

| N1,N4-diacetyl sulfisoxazole | DiacS | 0.36 |

| Sulfisoxazole | Sulf | 0.26 |

| N4-acetyl sulfisoxazole | N4-AcS | 0.13 |

Experimental Protocols

This section details the methodology for the TLC analysis of this compound and its impurities.

Materials and Reagents

-

TLC plates: Silica gel 60 F254, 20 x 20 cm

-

This compound reference standard

-

Reference standards for potential impurities: Sulfisoxazole, N4-acetyl sulfisoxazole, N1,N4-diacetyl sulfisoxazole

-

Chloroform (analytical grade)

-

Isopropanol (analytical grade)

-

Methanol (analytical grade)

-

Sample solvent: Chloroform

-

Standard solvent: Chloroform

-

Developing chamber

-

UV lamp (short wavelength, 254 nm)

-

Capillary tubes or automatic TLC spotter

-

Oven

Preparation of Solutions

-

Standard Solutions: Prepare individual standard solutions of this compound and each impurity in chloroform at a concentration of 10 mg/mL. Additionally, prepare a mixed standard solution containing all compounds at the same concentration. For limit tests, prepare standard solutions of each impurity at concentrations of 50 µg/mL and 100 µg/mL, representing 0.5% and 1.0% impurity levels, respectively.[1]

-

Sample Solution: Prepare a solution of the this compound sample to be tested in chloroform at a concentration of 10 mg/mL.[1]

TLC Procedure

-

Plate Activation: Activate the silica gel TLC plate by heating it in an oven at 105°C for 1 hour prior to use.[1]

-

Spotting: Using a capillary tube or an automatic spotter, apply 5 µL of the sample solution and the standard solutions to the activated TLC plate.[1] The spots should be applied about 1.5 cm from the bottom edge of the plate and should be spaced at least 1 cm apart. For a limit test, the sample should be bracketed by the 50 µg/mL and 100 µg/mL impurity standards.[1]

-

Mobile Phase Preparation: Prepare the mobile phase by mixing chloroform, isopropanol, and methanol in a ratio of 92:4:4 (v/v/v).[1]

-

Development: Place the prepared mobile phase in the developing chamber and allow it to saturate for at least 30 minutes. Place the spotted TLC plate in the chamber and allow the mobile phase to ascend the plate until it reaches approximately 1 cm from the top edge.

-

Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.

-

Visualization: Visualize the separated spots under a short-wavelength UV lamp (254 nm).[1] The spots will appear as dark quenched areas on a fluorescent background. Mark the spots with a pencil.

-

Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) Compare the Rf values of the spots in the sample chromatogram with those of the standard chromatograms to identify the impurities. The intensity of the impurity spots in the sample can be compared to the intensity of the standard impurity spots for a semi-quantitative estimation. For a limit test, the intensity of any impurity spot in the sample should not be greater than the intensity of the corresponding 0.5% or 1.0% standard spot.[1]

Mandatory Visualization

Caption: Experimental workflow for TLC impurity profiling of this compound.

References

Application of Sulfisoxazole Acetyl in Chlamydia trachomatis Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlamydia trachomatis, an obligate intracellular bacterium, is the leading cause of bacterial sexually transmitted infections worldwide and a major cause of preventable blindness (trachoma). The development of effective therapeutic and research agents is crucial for controlling chlamydial infections. Sulfisoxazole Acetyl, a prodrug of the sulfonamide antibiotic sulfisoxazole, has been utilized in research to study the metabolic pathways of C. trachomatis. This document provides detailed application notes, quantitative data, experimental protocols, and visualizations to guide the use of this compound in C. trachomatis research.

Application Notes

This compound serves as a valuable tool in the study of Chlamydia trachomatis physiology and antimicrobial susceptibility. As a prodrug, it is hydrolyzed in vivo to its active form, sulfisoxazole. The primary application of sulfisoxazole in C. trachomatis research is to investigate the bacterium's de novo folate synthesis pathway.

Mechanism of Action: Inhibition of Folate Synthesis

Unlike their host cells, which can acquire folate from the environment, Chlamydia trachomatis is capable of synthesizing its own folate, making this pathway a potential target for antimicrobial agents.[1][2] Sulfisoxazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate, a critical step in the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids. By blocking this pathway, sulfisoxazole effectively halts chlamydial replication.

It is important to distinguish the mechanism of traditional sulfonamides like sulfisoxazole from that of a newer class of compounds known as N-acylated sulfonamides. While structurally related, these N-acylated derivatives have been shown to inhibit the type II fatty acid synthesis (FASII) pathway in C. trachomatis by targeting the FabF enzyme and their activity is not reversed by the addition of PABA.[1][4]

Quantitative Data Summary

The following table summarizes the in vitro susceptibility of various Chlamydia trachomatis immunotypes to sulfisoxazole, the active form of this compound. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that completely inhibits the formation of infectious progeny.

| Chlamydia trachomatis Immunotype | Minimum Inhibitory Concentration (MIC) of Sulfisoxazole (µg/mL) | Reference |

| A | 2 - 200 | [5][6] |

| B | 2 - 200 | [5][6] |

| Ba | 2 - 200 | [5][6] |

| C | 2 - 200 | [5][6] |

| D | 2 - 200 | [5][6] |

| E | 2 - 200 | [5][6] |

| F | 2 - 200 | [5][6] |

| G | 2 - 200 | [5][6] |

| H | 2 - 200 | [5][6] |

| I | 2 - 200 | [5][6] |

| J | 2 - 200 | [5][6] |

| K | 2 - 200 | [5][6] |

| L1 | 2 - 200 | [5][6] |

| L2 | 2 - 200 | [5][6] |

| L3 | 2 - 200 | [5][6] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Chlamydia trachomatis in Cell Culture

This protocol details the methodology for determining the MIC of this compound against C. trachomatis using a cell culture-based assay.

Materials:

-

HeLa or McCoy cells

-

Chlamydia trachomatis elementary body (EB) stock of known titer (Inclusion Forming Units/mL)

-

This compound

-

Cell culture medium (e.g., Eagle's MEM with 10% fetal bovine serum)

-

Cycloheximide

-

Phosphate-buffered saline (PBS)

-

Methanol (for fixation)

-

Fluorescein-conjugated monoclonal antibody specific for Chlamydia lipopolysaccharide (LPS)

-

Mounting medium with DAPI

-

24-well or 96-well cell culture plates

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed HeLa or McCoy cells into the wells of a culture plate to form a confluent monolayer. Incubate at 37°C in a 5% CO2 incubator.

-

Preparation of Drug Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in cell culture medium containing cycloheximide (to inhibit host cell protein synthesis).

-

Infection of Cells: Aspirate the culture medium from the confluent cell monolayers. Inoculate the cells with a C. trachomatis EB suspension diluted to a multiplicity of infection (MOI) that yields 50-200 inclusions per field of view. Centrifuge the plates at approximately 1,000 x g for 1 hour at 37°C to facilitate infection.

-

Drug Treatment: After centrifugation, aspirate the inoculum and add the prepared dilutions of this compound to the respective wells. Include a positive control (infected cells with no drug) and a negative control (uninfected cells with no drug).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, allowing for the formation of chlamydial inclusions.

-

Fixation and Staining: After incubation, aspirate the medium and wash the cells with PBS. Fix the cells with cold methanol for 10 minutes. Stain the fixed cells with a fluorescein-conjugated anti-chlamydial LPS antibody for 1 hour at 37°C.

-

Microscopy and MIC Determination: Wash the cells with PBS and add mounting medium containing DAPI. Observe the wells under a fluorescence microscope. The MIC is defined as the lowest concentration of this compound that causes a ≥95% reduction in the number of inclusions compared to the positive control.[7]

Mandatory Visualizations

References

- 1. N-Acylated Derivatives of Sulfamethoxazole and Sulfafurazole Inhibit Intracellular Growth of Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acquisition and synthesis of folates by obligate intracellular bacteria of the genus Chlamydia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 4. N-Acylated Derivatives of Sulfamethoxazole Block Chlamydia Fatty Acid Synthesis and Interact with FabF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Several Antibiotics and a Sulfonamide Against Chlamydia trachomatis Organisms in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of several antibiotics and a sulfonamide against Chlamydia trachomatis organisms in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Studying Sulfisoxazole Acetyl Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing established animal models to evaluate the in vivo efficacy of Sulfisoxazole Acetyl. The focus is on two common types of infections where sulfonamides are clinically relevant: urinary tract infections (UTIs) and otitis media (OM).

Introduction

This compound is the acetylated prodrug of sulfisoxazole, a sulfonamide antibiotic that inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA). This bacteriostatic action is effective against a range of Gram-positive and Gram-negative bacteria. To assess the therapeutic potential of this compound, robust and reproducible animal models are essential. This document outlines the methodologies for murine models of UTI and a chinchilla model of OM.

Signaling Pathway of Sulfonamides

Sulfonamides, including sulfisoxazole, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, sulfonamides prevent the production of nucleotides and amino acids, leading to a bacteriostatic effect.

Application Note: Separation of Sulfisoxazole and Its Metabolites by Liquid Chromatography

Introduction

Sulfisoxazole is a sulfonamide antibacterial agent effective against a wide range of gram-positive and gram-negative organisms. Its therapeutic efficacy and safety are influenced by its metabolic fate in the body. The primary metabolic pathway for sulfisoxazole involves N-acetylation, leading to the formation of metabolites such as N4-acetylsulfisoxazole. Accurate and robust analytical methods are crucial for pharmacokinetic studies, drug monitoring, and ensuring drug safety and efficacy. This application note details two liquid chromatography methods for the separation and quantification of sulfisoxazole and its key metabolites in biological matrices.

The primary metabolites of sulfisoxazole include N-acetylated forms. Notably, N1-acetyl sulfisoxazole and diacetyl sulfisoxazole can be unstable and may convert to sulfisoxazole and N4-acetylsulfisoxazole, respectively, in biological samples like mouse plasma.[1] Therefore, careful sample handling and chromatographic separation are essential for accurate quantification.

Methods Overview

Two primary methods are presented: a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for routine analysis of sulfisoxazole and its major N4-acetyl metabolite, and a more sensitive and specific Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of sulfisoxazole and multiple N-acetylated metabolites.

Data Presentation

The following table summarizes the key quantitative parameters for the two described liquid chromatography methods.

| Parameter | HPLC-UV Method | UPLC-MS/MS Method |

| Analytes | Sulfisoxazole, N4-acetylsulfisoxazole | Sulfisoxazole, N1-acetylsulfisoxazole, N4-acetylsulfisoxazole, Diacetylsulfisoxazole |

| Matrix | Plasma, Urine | Plasma |

| Linearity Range | 0.05 - 200 mg/L[2] | Not specified |

| Detection | UV at 254 nm[2] | Tandem Mass Spectrometry |

| Internal Standard | N4-acetylsulfamethoxazole[2] | Not specified |

| Analysis Time | < 30 minutes[2] | Not specified |

Experimental Protocols

Method 1: HPLC-UV for Sulfisoxazole and N4-acetylsulfisoxazole

This protocol is based on the method described by Jung and Oie (1980) for the analysis of sulfisoxazole and its N4-acetyl metabolite in plasma and urine.[2]

Materials:

-

HPLC system with UV detector

-

Microparticulate column (e.g., 10-micron particle size)

-

Methanol (HPLC grade)

-

Sodium acetate buffer (0.01 mol/L, pH 4.7)

-

N4-acetylsulfamethoxazole (Internal Standard)

-

Centrifuge

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma or urine, add 200 µL of a solution containing 12 mg/L of N4-acetylsulfamethoxazole in absolute methanol.

-

Vortex the mixture.

-

Centrifuge to precipitate proteins and obtain a clear supernatant.

-

-

Chromatographic Conditions:

-

Mobile Phase: 32:68 (v/v) mixture of methanol and 0.01 mol/L sodium acetate buffer (pH 4.7).

-

Flow Rate: 1.2 mL/min.

-

Column: 10-micron microparticulate column.

-

Detection: UV at 254 nm.

-

-

Analysis:

-

Inject the supernatant onto the HPLC system.

-

Quantify sulfisoxazole and N4-acetylsulfisoxazole based on the peak-height ratios to the internal standard.

-

Method 2: UPLC-MS/MS for Sulfisoxazole and its N-acetylated Metabolites

This protocol is a conceptual guide based on modern UPLC-MS/MS methodologies for the analysis of drug metabolites.[1][3]

Materials:

-

UPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).

-

Reversed-phase C18 column (e.g., ≤ 1.8 µm particle size).

-

Acetonitrile (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Ultrapure water.

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a plasma sample, add 3 volumes of cold acetonitrile containing an appropriate internal standard.

-

Vortex thoroughly.

-

Centrifuge at high speed to pellet precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to ensure separation of the parent drug and its metabolites.

-

Flow Rate: Appropriate for the UPLC column dimensions (e.g., 0.2 - 0.5 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for sulfonamides.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for sulfisoxazole and each of its N-acetylated metabolites need to be optimized.

-

Visualizations

Sulfisoxazole Metabolism and Analytical Workflow

The following diagrams illustrate the metabolic pathway of sulfisoxazole and the general analytical workflow for its determination.

Caption: Metabolic pathway of sulfisoxazole to its N-acetylated metabolites.

Caption: General workflow for the analysis of sulfisoxazole metabolites.

Conclusion

The choice of analytical method for sulfisoxazole and its metabolites depends on the specific requirements of the study. The HPLC-UV method is a robust and cost-effective approach for the routine quantification of the parent drug and its major N4-acetyl metabolite. For more comprehensive metabolic profiling and higher sensitivity, the UPLC-MS/MS method is superior, allowing for the simultaneous determination of multiple metabolites. Proper sample handling is critical to prevent the degradation of less stable metabolites. The protocols and data presented here provide a solid foundation for researchers and drug development professionals working with sulfisoxazole.

References

- 1. Quantitative determination of sulfisoxazole and its three N-acetylated metabolites using HPLC-MS/MS, and the saturable pharmacokinetics of sulfisoxazole in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "High-pressure" liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative determination of sulfisoxazole and its three N-acetylated metabolites using HPLC-MS/MS, and the saturable pharmacokinetics of sulfisoxazole in mice. | Semantic Scholar [semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Overcoming Sulfisoxazole Acetyl Insolubility in Aqueous Media

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sulfisoxazole Acetyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aqueous insolubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound insoluble in water?

This compound is the N1-acetyl derivative of sulfisoxazole. This acetylation makes the compound less polar and practically insoluble in water, a property intentionally designed to make it more palatable for oral liquid preparations.[1][2] It functions as a prodrug, meaning it is hydrolyzed in the gastrointestinal tract to the active form, sulfisoxazole, which is then absorbed.[2][3]

Q2: What is the aqueous solubility of this compound?

This compound is reported to be practically insoluble in water.[1] One source quantifies its water solubility as 0.07 mg/mL at 25°C.[4] Its solubility is significantly higher in organic solvents.

Q3: How does pH affect the solubility of acetylated sulfisoxazole?

The solubility of acetylated sulfisoxazole is highly dependent on pH, increasing significantly in more alkaline conditions. While data for the N1-acetyl prodrug is not always clearly differentiated from the N4-acetyl metabolite, the general trend for acetylated forms shows a marked increase in solubility as the pH rises.

Q4: What are the common methods to improve the aqueous solubility of this compound for experimental use?

Common strategies to enhance the aqueous solubility of poorly soluble drugs like this compound include:

-

Co-solvency: Using a mixture of water and a water-miscible organic solvent in which the compound is more soluble.[5][6]

-

pH Adjustment: Increasing the pH of the aqueous medium to ionize the molecule, thereby increasing its solubility.[6]

-

Use of Surfactants (Micellar Solubilization): Incorporating surfactants above their critical micelle concentration (CMC) to form micelles that can encapsulate the hydrophobic drug molecules.[7][8]

-

Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.[9]

-

Particle Size Reduction: Techniques like micronization can improve the dissolution rate, though not the equilibrium solubility.[5][10]

Troubleshooting Guide

Issue: Precipitation of this compound upon addition to aqueous buffer.

-

Cause: The compound's inherent low aqueous solubility.

-

Solution 1: Employ a co-solvent system. Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause toxicity or other artifacts.

-

Solution 2: Adjust the pH of your buffer. If your experimental conditions allow, increasing the pH of the aqueous medium can significantly enhance the solubility of acetylated sulfisoxazole derivatives.[1]

-

Solution 3: Utilize a surfactant. For in vitro assays, adding a biocompatible surfactant like Tween 80 or Polysorbate 80 can help maintain the compound in solution through micellar encapsulation.[7]

Issue: Instability and hydrolysis of this compound in solution.

-

Cause: this compound (N1-acetyl) is a prodrug and is known to be unstable in plasma, rapidly converting to the active sulfisoxazole.[11] This hydrolysis can also occur in certain buffer conditions, especially at non-neutral pH or in the presence of esterases.

-

Troubleshooting:

-

Prepare solutions fresh before each experiment.

-

For in vitro studies, consider using esterase inhibitors if the conversion to sulfisoxazole is a concern for your assay.[11]

-